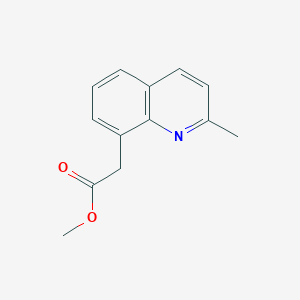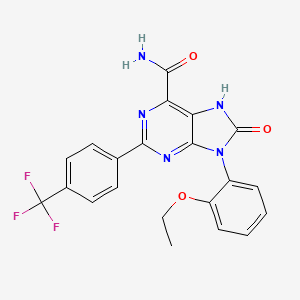![molecular formula C18H17NO3 B2816971 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 533867-66-2](/img/structure/B2816971.png)
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the class of dibenzo[c,e]azepines, which are seven-membered cyclic amines featuring a biaryl bridge. These compounds have garnered significant attention due to their importance in biological and synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[c,e]azepines involves an Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives. This method allows for the synthesis of enantioenriched dibenzo[c,e]azepines with excellent enantiocontrol (up to 97% ee) . Another approach involves a three-step transformation of 2-(2-bromophenyl)cyclopropane-1,1-diester, with the key stage being an intramolecular cross-coupling of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one under continuous flow conditions using commercially available supported Pd catalysts .
Industrial Production Methods
Industrial production methods for dibenzo[c,e]azepines often involve large-scale synthesis using palladium-catalyzed intramolecular cross-coupling reactions between two aromatic rings in N,N-dibenzylamine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, it may function as a molecular switch with axial chirality inverting upon N-Boc derivatization . The compound’s biological activities are often mediated through its interaction with specific enzymes or receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione include other dibenzo[c,e]azepines, such as:
Uniqueness
What sets this compound apart is its specific structural features and the unique synthetic routes that allow for high enantiocontrol.
Propiedades
IUPAC Name |
6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGDPVVDRFAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2816888.png)




![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)




![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)

